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Compound of Interest

Compound Name: Benzyl Benzyloxyacetate

Cat. No.: B142457

Technical Guide: Benzyl Benzyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl Benzyloxyacetate,
focusing on its chemical identity, spectral data, and the experimental protocols for its
characterization. Given the limited availability of published experimental spectral data for this
specific compound, this guide also presents predicted spectral characteristics based on its
chemical structure and data from analogous compounds.

Chemical Identity and Properties

Benzyl Benzyloxyacetate, also known as Benzyl 2-(benzyloxy)acetate, is an ester with the
chemical formula CieH160s3.[1] Its unique structure, containing two benzyl groups, makes it a
compound of interest in organic synthesis and potentially in the development of new chemical
entities.
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Property Value Reference
CAS Number 30379-54-5 [11[2][3][4]
Molecular Formula C16H1603 [1][2]
Molecular Weight 256.2964 g/mol [1]

Benzyl 2-(benzyloxy)acetate,

2-(Phenylmethoxy)acetic acid
Synonyms [2]

phenylmethyl ester, NSC

153413

Spectral Data

As of the latest literature review, comprehensive experimental spectral data for Benzyl
Benzyloxyacetate is not readily available in public spectral databases. Therefore, this section
provides predicted spectral data based on the known chemical shifts and absorption
frequencies of its constituent functional groups, supported by data from structurally similar
compounds.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of Benzyl Benzyloxyacetate in a solvent like CDCls would
exhibit signals corresponding to the distinct proton environments in the molecule.
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)

Aromatic protons
~7.35 Multiplet 10H (CsH5s) of both benzyl

groups

Methylene protons of
~5.20 Singlet 2H the benzyl ester group
(O-CH=2-Ph)

Methylene protons of
~4.65 Singlet 2H the benzyloxy group
(Ph-CH2-0)

Methylene protons of
~4.15 Singlet 2H the acetate group (-O-
CH2-C=0)

Predicted **C NMR Spectral Data

The predicted 13C NMR spectrum would show distinct signals for each carbon atom in a unique
chemical environment.
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Chemical Shift (6, ppm)

Assignment

~ 170 Carbonyl carbon (C=0) of the ester
137 Quaternary aromatic carbon of the benzyloxy
group
135 Quaternary aromatic carbon of the benzyl ester
group
~128.7 Aromatic CH carbons
~128.5 Aromatic CH carbons
~128.1 Aromatic CH carbons
73 Methylene carbon of the benzyloxy group (Ph-
CH2-0)
68 Methylene carbon of the acetate group (-O-CHa-
C=0)
&7 Methylene carbon of the benzyl ester group (O-

CH2-Ph)

Predicted Infrared (IR) Spectral Data

The IR spectrum of Benzyl Benzyloxyacetate is expected to show characteristic absorption

bands for its functional groups.

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
3000-2850 Medium Aliphatic C-H stretch

~ 1750 Strong C=0 stretch of the ester
1600, 1495, 1450 Medium-Weak Aromatic C=C bending

~ 1200 Strong C-O stretch of the ester

~ 1100 Strong C-O stretch of the ether
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Predicted Mass Spectrometry (MS) Data

The mass spectrum of Benzyl Benzyloxyacetate under electron ionization (El) is expected to
show fragmentation patterns characteristic of benzyl esters and ethers.

m/z lon

256 [M]* (Molecular ion)
165 [M - C7H-,Q]*

107 [C/H/O]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid
organic compound such as Benzyl Benzyloxyacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra to elucidate the chemical structure.
Methodology:

o Sample Preparation: Dissolve approximately 10 mg of the purified Benzyl
Benzyloxyacetate in about 0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean NMR
tube.[5] Ensure the sample is fully dissolved.

¢ Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the
instrument to achieve a homogeneous magnetic field.

o Data Acquisition: Acquire the *H NMR spectrum. Following this, acquire the 13C NMR
spectrum. Standard parameters for acquisition can be used, with adjustments to the number
of scans to achieve a good signal-to-noise ratio, especially for the 13C spectrum.[6]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b142457?utm_src=pdf-body
https://www.benchchem.com/product/b142457?utm_src=pdf-body
https://www.benchchem.com/product/b142457?utm_src=pdf-body
https://www.benchchem.com/product/b142457?utm_src=pdf-body
https://www.jove.com/v/5680/nmr-spectroscopy-principle-nmr-active-nuclei-applications
https://www.rsc.org/suppdata/d1/sc/d1sc00528f/d1sc00528f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Data Analysis: Integrate the peaks in the *H NMR spectrum to determine the relative number
of protons.[5] Analyze the chemical shifts, splitting patterns, and coupling constants to assign
the signals to the respective nuclei in the molecule.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

Instrument Setup: Perform a background scan with a clean and empty ATR crystal to
account for atmospheric and instrumental interferences.[8]

Sample Application: Place a small drop of neat Benzyl Benzyloxyacetate directly onto the
ATR crystal.[9][10]

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm~1. Co-add
multiple scans to improve the signal-to-noise ratio.[11]

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups (e.g., C=0, C-0O, aromatic C-H).[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EIl):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via direct injection or through a gas chromatograph (GC-MS).

 lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.
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e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to gain further structural information.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows relevant to the study of

Benzyl Benzyloxyacetate.
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Caption: Synthesis and Spectroscopic Characterization Workflow.
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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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